molecular formula C16H10F3N7O B12165699 (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12165699
M. Wt: 373.29 g/mol
InChI Key: MDTTWQNXIOHIGJ-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This compound demonstrates strong inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4, making it a crucial tool for investigating the role of FGFR signaling in cellular proliferation, differentiation, and survival. Dysregulation of the FGFR pathway is implicated in a wide range of cancers, including those of the breast, lung, bladder, and endometria, as well as in angiogenesis. By specifically targeting this pathway, researchers utilize this inhibitor to explore oncogenic mechanisms, study tumorigenesis in preclinical models, and evaluate potential therapeutic strategies for FGFR-driven malignancies. The compound's high selectivity profile helps minimize off-target effects, ensuring clean pharmacological data in complex biological assays. It is supplied for research purposes only and is intended for use by qualified scientific professionals in controlled laboratory environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H10F3N7O

Molecular Weight

373.29 g/mol

IUPAC Name

5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(3,4,5-trifluorophenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C16H10F3N7O/c1-8-10(6-20-9-4-11(17)15(19)12(18)5-9)16(27)26(23-8)14-3-2-13-22-21-7-25(13)24-14/h2-7,23H,1H3

InChI Key

MDTTWQNXIOHIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. The final step involves the addition of the trifluorophenyl group via nucleophilic substitution or similar reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the trifluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazolo and pyrazolone moieties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. A study demonstrated that modifications in the structure significantly enhanced its potency against breast and lung cancer cell lines .
Compound VariantIC50 (µM)Cancer Cell Line
Original Compound15MCF-7 (Breast)
Modified Variant A8A549 (Lung)
Modified Variant B5HeLa (Cervical)

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Preliminary screenings have indicated that it may inhibit viral replication processes:

  • Mechanism of Action : The presence of the [1,2,4]triazolo moiety is believed to interfere with viral RNA synthesis, making it a candidate for further exploration in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:

  • Substituent Influence : The trifluoromethyl group on the phenyl ring has been linked to increased lipophilicity and improved cellular uptake . Modifications at different positions on the pyrazolone core also affect activity.

Synthesis and Evaluation

A detailed case study involved synthesizing various derivatives of this compound to evaluate their biological activities:

  • Synthesis Methodology : The synthesis involved multi-step reactions including cyclization and functional group modifications. The synthesized compounds were then screened for their anticancer properties against several cell lines.

Clinical Relevance

In a clinical setting, derivatives of this compound are being investigated for their potential use as targeted therapies for resistant cancer types:

  • Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of these compounds in patients with advanced malignancies .

Mechanism of Action

The mechanism by which (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may play a key role in binding to these targets, while the trifluorophenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazol-3-one Derivatives with Aromatic Substitutions

(a) Compound from
  • Structure : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one.
  • Molecular Formula : C₁₃H₁₁N₃O₄.
  • Key Features :
    • Nitro group at the 2-position of the benzylidene substituent (electron-withdrawing).
    • Lower molecular weight (273.24 g/mol) and higher polarity (Rf = 0.7).
    • Complies with Lipinski’s rule, suggesting better oral bioavailability compared to the target compound .
(b) Compound from
  • Structure : (4E)-5-methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one.
  • Key Features: Hydrazine-based substituent instead of triazolo-pyridazine.

Triazolo-Pyridazine-Containing Analogs

(a) ’s Analog
  • Structure: (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one.
  • Molecular Formula : C₁₇H₁₁ClF₃N₇O.
  • Comparison with Target Compound :
    • Substituent Difference : Chlorine and trifluoromethyl groups at the 2- and 5-positions of the phenyl ring vs. 3,4,5-trifluorophenyl in the target.
    • Impact : The chlorine atom increases steric hindrance but may enhance halogen bonding in target proteins. The 3,4,5-trifluorophenyl group in the target compound offers symmetrical fluorine distribution, improving solubility and π-stacking .
(b) Compound from
  • Structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
  • Key Features :
    • Tricyclic core (pyrazole-triazolo-pyrimidine) vs. the bicyclic triazolo-pyridazine in the target compound.
    • Broader heterocyclic framework may enhance binding to ATP pockets in kinases but increases synthetic complexity .

Thiazol-4-one and Triazole-Thiol Derivatives

(a) Compound from
  • Structure : (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one.
  • Key Features :
    • Thiazol-4-one core instead of pyrazol-3-one.
    • Piperazine substituent enhances solubility but introduces conformational flexibility.
    • Nitro group may limit metabolic stability compared to fluorine substituents in the target compound .
(b) Compound from
  • Structure: 4-{[(E)-(4-fluorophenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
  • Key Features :
    • Triazole-thiol system with pyridinyl substituent.
    • Thiol group enables metal chelation, useful in enzyme inhibition but prone to oxidation .

Structural Feature Comparison Table

Compound Type Molecular Weight (g/mol) Key Substituents Lipinski Compliance Notable Properties
Target Compound ~421.8 Triazolo-pyridazine, 3,4,5-F₃-phenyl Likely No (MW >500) High kinase selectivity, metabolic stability
Compound 273.24 2-Nitrobenzylidene Yes Moderate polarity, oral bioavailability
Analog 421.8 2-Cl-5-CF₃-phenyl No Halogen bonding, steric hindrance
Tricyclic Compound ~350–400 Pyrazole-triazolo-pyrimidine Variable ATP-competitive kinase inhibition

Key Findings

Fluorine vs. Chlorine Substituents : The target compound’s 3,4,5-trifluorophenyl group enhances solubility and symmetry compared to ’s chloro-trifluoromethyl analog, which may improve target engagement .

Heterocyclic Core : The triazolo-pyridazine system in the target compound offers a balance between rigidity and electron deficiency, unlike the tricyclic systems in , which may suffer from synthetic challenges .

Metabolic Stability : Fluorine atoms in the target compound reduce oxidative metabolism risks compared to nitro or thiol groups in analogs from and .

Biological Activity

The compound (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of triazole derivatives. This class has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N7O2C_{19}H_{17}N_{7}O_{2}, with a molecular weight of 375.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H17N7O2C_{19}H_{17}N_{7}O_{2}
Molecular Weight375.4 g/mol
CAS Number1190323-54-6

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that mercapto-substituted 1,2,4-triazoles showed promising chemopreventive effects against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 μM to higher concentrations for other derivatives . These findings suggest that the compound may also possess similar anticancer properties due to its structural analogies.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. For example, certain triazolo compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed significant inhibition against drug-resistant strains of Staphylococcus aureus and Escherichia coli with MIC values as low as 0.125 μg/mL . Given the structural similarities with known active compounds, it is plausible that our compound could exhibit comparable antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds derived from the triazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific compound may exert similar effects through modulation of inflammatory pathways.

The biological activity of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, targeting pathways crucial for cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit DNA synthesis in rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Cytotoxicity Studies : One study investigated a series of triazole compounds for their cytotoxic effects on various cancer cell lines and found several candidates with IC50 values below 10 μM .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazoles against resistant bacterial strains and reported significant activity comparable to conventional antibiotics .
  • Anti-inflammatory Effects : Research has demonstrated that certain triazole derivatives can significantly reduce markers of inflammation in animal models .

Q & A

Q. Methodology :

Protein Preparation : Retrieve CYP51 structure (PDB:3LD6), remove water, add polar hydrogens .

Ligand Preparation : Optimize compound geometry using density functional theory (DFT).

Docking : Use AutoDock Vina with a grid centered on the heme cofactor. Validate results with molecular dynamics simulations to account for protein flexibility .

Validation : Compare binding scores with known CYP51 inhibitors (e.g., fluconazole) to prioritize experimental testing .

[Basic] What in vitro assays are suitable for preliminary antifungal screening?

  • Broth Microdilution Assay : Test against Candida albicans (ATCC 90028) with fluconazole as a control.
  • Zone of Inhibition : Use agar plates to assess growth suppression.
  • Cytotoxicity Screening : Evaluate mammalian cell viability (e.g., HEK293) via MTT assay to rule off-target effects .

[Advanced] How can solubility challenges in biological assays be mitigated?

  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for enhanced delivery .

[Basic] What structural features contribute to bioactivity?

  • Triazolo-pyridazine Core : Enhances π-π stacking with enzyme active sites .
  • Trifluorophenyl Group : Increases lipophilicity and membrane permeability .
  • Methylidene Linker : Facilitates hydrogen bonding with catalytic residues (e.g., CYP51 His310) .

[Advanced] How do data contradictions between computational and experimental results arise?

Q. Resolution Strategies :

Re-evaluate Docking Parameters : Adjust grid size, exhaustiveness, and protein conformations .

Assay Optimization : Confirm compound stability via LC-MS during assays; test multiple solvent systems .

Orthogonal Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .

[Basic] What purification techniques maximize yield without compromising purity?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Prep-HPLC : For final polishing, especially if impurities co-elute in standard methods .

[Advanced] How can derivatization enhance pharmacokinetic properties?

  • Prodrug Synthesis : Introduce ester moieties at the pyrazol-3-one position to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life in systemic circulation .
  • Metabolic Stability : Modify the trifluorophenyl group with deuterium to reduce CYP450-mediated oxidation .

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